![molecular formula C21H17N B14242528 Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- CAS No. 457914-36-2](/img/structure/B14242528.png)
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C21H15N. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. Benzonitrile derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Nitrile Formation: The nitrile group can be introduced through various methods, including the dehydration of amides or the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
2-Ethynylbenzonitrile: A similar compound with an ethynyl group attached to the benzene ring.
4-Ethynylbenzonitrile: Another derivative with the ethynyl group in a different position.
Uniqueness
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is unique due to the presence of both the hexynyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
457914-36-2 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-[2-(2-hex-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C21H17N/c1-2-3-4-5-10-18-11-6-7-12-19(18)15-16-20-13-8-9-14-21(20)17-22/h6-9,11-14H,2-4H2,1H3 |
InChI-Schlüssel |
GSYAUIGCFQOHTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC=CC=C1C#CC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
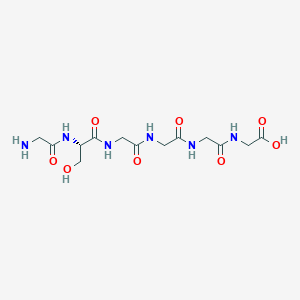
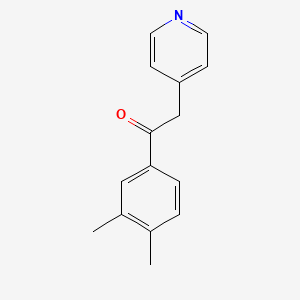
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
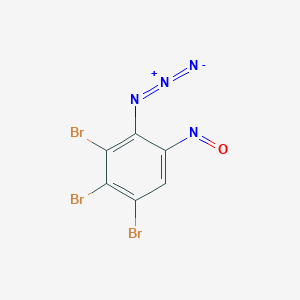
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
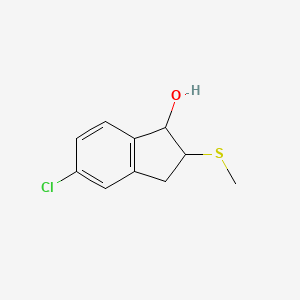
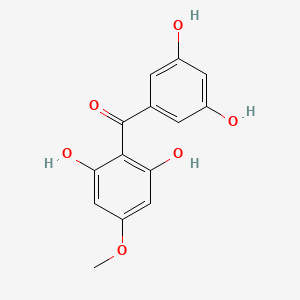
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
